D-(-)-Pseudoephedrine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

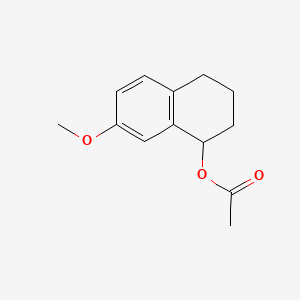

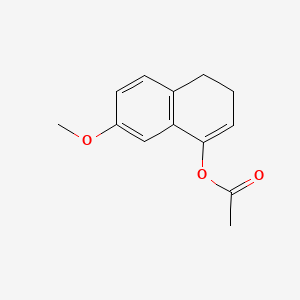

D-(-)-Pseudoephedrine-d3, also known as d-pseudoephedrine-d3, is a deuterated form of the drug pseudoephedrine. It is a sympathomimetic drug that acts as a nasal decongestant and is commonly used in over-the-counter cold and allergy medications. However, the focus of

Mecanismo De Acción

D-(-)-Pseudoephedrine-d3 acts as a sympathomimetic drug by stimulating the alpha-adrenergic receptors in the nasal mucosa. This results in vasoconstriction and a reduction in nasal congestion. D-(-)-Pseudoephedrine-d3 also has a mild bronchodilator effect due to its beta-adrenergic receptor agonist activity.

Biochemical and Physiological Effects

D-(-)-Pseudoephedrine-d3 has been shown to increase blood pressure and heart rate in some individuals. It can also cause insomnia, nervousness, and anxiety. These effects are thought to be due to the drug's sympathomimetic activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

D-(-)-Pseudoephedrine-d3 is a useful tool for studying drug metabolism and drug-drug interactions. Its deuterated form allows for easy detection and quantification in biological samples using mass spectrometry. However, its use is limited to in vivo studies as it cannot be used to study drug metabolism in vitro.

Direcciones Futuras

There are several future directions for the use of D-(-)-Pseudoephedrine-d3 in scientific research. One area of interest is the investigation of the effect of genetic polymorphisms on drug metabolism. Another area of interest is the use of D-(-)-Pseudoephedrine-d3 in drug-drug interaction studies to improve drug safety and efficacy. Additionally, the use of D-(-)-Pseudoephedrine-d3 in combination with other deuterated drugs may provide new insights into drug metabolism and pharmacokinetics.

Métodos De Síntesis

D-(-)-Pseudoephedrine-d3 can be synthesized using a deuterated form of benzaldehyde and nitroethane. This reaction is catalyzed by a base such as sodium hydroxide and results in the formation of a deuterated form of nitrostyrene. The nitrostyrene can then be reduced using a reducing agent such as lithium aluminum hydride to produce D-(-)-Pseudoephedrine-d3.

Aplicaciones Científicas De Investigación

D-(-)-Pseudoephedrine-d3 has been used in scientific research as a tracer molecule for pharmacokinetic studies. It is often used in conjunction with other deuterated drugs to determine the metabolic fate of the drug in vivo. D-(-)-Pseudoephedrine-d3 has also been used to study drug-drug interactions and to investigate the effect of genetic polymorphisms on drug metabolism.

Propiedades

Número CAS |

204395-54-0 |

|---|---|

Fórmula molecular |

C10H15NO |

Peso molecular |

168.254 |

Nombre IUPAC |

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |

Clave InChI |

KWGRBVOPPLSCSI-DWHXCNOZSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Sinónimos |

(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol; [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)